molecular formula C7H7NO2S B14484203 Thiocarbamic acid, p-hydroxyphenyl ester CAS No. 63716-25-6

Thiocarbamic acid, p-hydroxyphenyl ester

Cat. No.: B14484203
CAS No.: 63716-25-6
M. Wt: 169.20 g/mol
InChI Key: CWDSCOFTWICACB-UHFFFAOYSA-N
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Description

Thiocarbamic acid esters are sulfur-containing compounds characterized by the general structure R–O–C(=S)–NR'R''. The p-hydroxyphenyl ester derivative features a phenolic hydroxyl group at the para position of the aryl ring, which significantly influences its chemical reactivity, solubility, and biological interactions.

Properties

CAS No.

63716-25-6

Molecular Formula

C7H7NO2S

Molecular Weight

169.20 g/mol

IUPAC Name

S-(4-hydroxyphenyl) carbamothioate

InChI

InChI=1S/C7H7NO2S/c8-7(10)11-6-3-1-5(9)2-4-6/h1-4,9H,(H2,8,10)

InChI Key

CWDSCOFTWICACB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1O)SC(=O)N

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Stoichiometry

The process involves reacting sodium or potassium xanthogenate salts with primary/secondary aliphatic amines in the presence of elemental sulfur. The general reaction is:

$$
\text{R-O-C(S)-S-Me} + \text{H-NR'R''} + \text{S} \rightarrow \text{R-O-C(S)-NR'R''} + \text{MeSH} + \text{By-products}
$$

Here, R represents an alkyl/cycloalkyl group (C1–C8), while R' and R'' are alkyl substituents or hydrogen. Sulfur acts as both a catalyst and oxidizing agent, facilitating the displacement of the thiocarbonate group.

Standardized Procedure

  • Reagent Preparation :

    • Xanthogenate salt (1 mol, e.g., sodium isopropyl xanthogenate)
    • Amine (3–4 mol, e.g., ethylamine)
    • Sublimated sulfur (3.75 mol)
    • Water (200–400 mL per mol xanthogenate)
  • Reaction Conditions :

    • Temperature: 50–80°C
    • Duration: 24 hours
    • Solvent: Water with optional co-solvents (methanol, ethanol)
  • Workup :

    • Phase separation of the organic layer
    • Distillation under reduced pressure (20–30 torr, 50–60°C)
    • Aqueous phase extraction with methylene chloride

Optimization Parameters

Parameter Optimal Range Impact on Yield/Purity
Temperature 55–60°C <55°C: Slow kinetics; >80°C: Decomposition
Amine Excess 3.3–4.0 mol Minimizes residual xanthogenate
Sulfur Stoichiometry 3.75 mol Lower amounts impede completion
Solvent Composition 200 mL H₂O + 50 mL EtOH Enhances solubility without side reactions

Experimental Data from Patent US3963768A

Example Xanthogenate Amine Yield (%) Purity (%)
1 Sodium isopropyl Ethylamine 97 95–98
3 Potassium ethyl n-Hexylamine 87 87
6 Sodium isopropyl Ethanolamine 69 97

Key findings:

  • Ethylamine derivatives achieve near-quantitative yields (96–97%).
  • Bulky amines (e.g., n-hexylamine) reduce yields due to steric hindrance.
  • Hydroxy-substituted amines require extended reaction times (24–30 hours).

Carbonylation with Metallic Selenide Catalysts

Reaction Mechanism

This method employs carbon monoxide and organic disulfides to carbonylate primary/secondary amines in the presence of metallic selenides (e.g., CuSe, ZnSe):

$$
\text{R-NH}2 + \text{R''-S-S-R'''} + \text{CO} \xrightarrow{\text{Se Catalysts}} \text{R-O-C(S)-NH}2 + \text{R''-SH} + \text{R'''-SH}
$$

Arylene or alkylene amines react with disulfides (e.g., diphenyl disulfide) under mild conditions.

Standardized Procedure

  • Reagent Preparation :

    • Amine (1 mol, e.g., p-hydroxyphenylamine)
    • Disulfide (1.2 mol, e.g., dimethyl disulfide)
    • Carbon monoxide (10–15 bar)
    • Catalyst: CuSe or ZnSe (0.5–2.0 wt%)
    • Solvent: Tetrahydrofuran or methanol
  • Reaction Conditions :

    • Temperature: 80–120°C
    • Pressure: 10–15 bar CO
    • Duration: 8–12 hours
  • Workup :

    • Filtration to remove catalysts
    • Solvent evaporation under vacuum
    • Recrystallization from ethyl acetate

Optimization Parameters

Parameter Optimal Range Impact on Yield/Purity
CO Pressure 12–15 bar Drives equilibrium toward product
Catalyst Loading 1.5 wt% CuSe Higher loadings cause selenide precipitation
Solvent Tetrahydrofuran Stabilizes intermediates

Advantages Over Conventional Methods

  • Eliminates toxic by-products (e.g., H₂S) associated with carbon disulfide routes.
  • Achieves 85–92% purity without chromatography.
  • Scalable to continuous-flow systems due to homogeneous catalysis.

Comparative Analysis of Synthesis Methods

Criterion Xanthogenate-Amine Method Carbonylation Method
Yield 69–97% 75–90%
Purity 87–98% 85–92%
Toxicity Moderate (H₂S risk) Low (closed CO system)
Scalability Batch-only Continuous-flow compatible
Cost $$$$ (xanthogenate precursors) $$$ (catalyst recycling)

Chemical Reactions Analysis

Types of Reactions

Thiocarbamic acid, p-hydroxyphenyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of thiocarbamic acid, p-hydroxyphenyl ester involves its interaction with molecular targets and pathways. For instance, in antioxidant applications, it may act by decomposing hydroperoxides and reducing peroxyl radicals . The specific molecular targets and pathways can vary depending on the context of its use.

Comparison with Similar Compounds

Core Functional Groups

  • Thiocarbamic acid, p-hydroxyphenyl ester: Presumed structure includes a thiocarbamate backbone (O–C(=S)–N) linked to a p-hydroxyphenyl group.
  • Thiocarbamic acid, N,N-dimethyl, S-1,3-diphenyl-2-butenyl ester : Features an S-esterified 1,3-diphenyl-2-butenyl chain and N,N-dimethyl substitution. This structure is confirmed via GC-MS, IR (1696–1746 cm⁻¹ for C=O), and NMR (δ 3.60–4.35 ppm for CH₂ groups) .

Spectral Differentiation

  • IR Spectra: Non-hydroxylated thiocarbamates (e.g., N,N-dimethyl derivatives) show strong C=O stretches near 1696–1746 cm⁻¹ .
  • NMR: The N,N-dimethyl derivative’s CH₂ protons resonate at δ 3.60–4.35 ppm , whereas phenolic protons in p-hydroxyphenyl esters would appear downfield (δ 5–9 ppm).

This compound

Synthesis likely involves condensation of p-hydroxyphenol with thiocarbamoyl chlorides or isocyanates. A parallel method is seen in , where phthalimidoacyl isothiocyanates react with alcohols to form thiocarbamic acid esters .

Thiocarbamic Acid, N,N-dimethyl, S-1,3-diphenyl-2-butenyl Ester

Produced via nucleophilic addition of pyrrole to CS₂ followed by N-alkylation, as described in . This method contrasts with hydroxylated analogs, where protecting groups may be needed to prevent side reactions .

Antimicrobial Activity

  • N,N-dimethyl, S-1,3-diphenyl-2-butenyl ester: Exhibits broad-spectrum activity against Gram-negative bacteria (E. coli, K. pneumoniae) and fungi (C. albicans), with MIC values of 0.5–8 mg/mL . Resistance is noted in S. aureus and P. aeruginosa due to efflux pumps or enzymatic degradation .
  • Hydroxyphenyl esters: While direct data are lacking, phenolic groups often enhance antifungal activity (e.g., tolnaftate, a thiocarbamate with a naphthyl group, shows potent topical antifungal action) .

Agricultural Uses

  • Pebulate and Triallate : Thiocarbamates used as pre-emergent herbicides. Their activity relies on volatile S-alkyl chains, unlike aromatic esters .

Data Tables: Key Comparative Metrics

Table 2. Spectral Signatures of Selected Thiocarbamates

Compound IR (C=O, cm⁻¹) NMR (Key Peaks, δ ppm)
Thiocarbamic acid, N,N-dimethyl, S-1,3-diphenyl-2-butenyl ester 1696–1746 3.60 (CH₂ acid), 4.35 (CH₂ acetyl)
Tolnaftate 1680–1700 7.2–8.1 (aromatic protons)

Q & A

Basic Research Questions

Q. What are the standard synthetic pathways for thiocarbamic acid, p-hydroxyphenyl ester, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves coupling p-hydroxyphenol with thiocarbamoyl chloride under controlled pH (6–8) and temperature (20–40°C). Reaction optimization can employ factorial design to test variables like solvent polarity (e.g., acetonitrile vs. THF), catalyst loading, and reaction time. Statistical methods such as Response Surface Methodology (RSM) are recommended for identifying optimal conditions while minimizing experimental runs .

Q. How can researchers validate the purity and structural integrity of this compound?

  • Methodological Answer : Use hyphenated techniques:

  • HPLC-UV/Vis for quantifying purity (>95% threshold).
  • NMR spectroscopy (¹H/¹³C) to confirm functional groups (e.g., phenolic -OH at δ 9–10 ppm, thiocarbamate S-C-N linkage).
  • Mass spectrometry (HRMS) for molecular ion verification (e.g., [M+H]+ at m/z calculated for C₈H₉NO₂S). Cross-reference spectral data with NIST Chemistry WebBook .

Q. What are the key stability considerations for this compound under storage and experimental conditions?

  • Methodological Answer : Stability studies should assess:

  • Thermal degradation : TGA/DSC to determine decomposition temperatures.
  • Photostability : Exposure to UV light (300–400 nm) with periodic HPLC monitoring.
  • Hydrolytic stability : pH-dependent degradation kinetics in aqueous buffers (pH 3–9). Store in amber vials at –20°C under inert atmosphere (N₂/Ar) to prevent oxidation .

Advanced Research Questions

Q. How can computational modeling elucidate the reaction mechanisms of this compound in nucleophilic substitutions?

  • Methodological Answer : Use density functional theory (DFT) at the B3LYP/6-31G(d) level to model transition states and activation energies. Software like Gaussian or ORCA can simulate electron density maps for thiocarbamate’s electrophilic sulfur center. Validate predictions with kinetic isotope effects (KIEs) or Hammett linear free-energy relationships .

Q. What strategies resolve contradictions in reported bioactivity data for thiocarbamic acid derivatives?

  • Methodological Answer : Conduct meta-analysis of existing studies with emphasis on:

  • Experimental variables : Compare cell lines (e.g., HEK293 vs. HeLa), assay protocols (MTT vs. resazurin), and compound concentrations.
  • Data normalization : Use Z-score or fold-change metrics to account for batch effects.
  • Reproducibility : Independent validation in ≥3 replicates with blinded analysis .

Q. How can this compound be functionalized for targeted drug delivery without compromising its reactivity?

  • Methodological Answer : Employ protecting-group chemistry:

  • Phenolic -OH protection : Use acetyl or tert-butyldimethylsilyl (TBS) groups during conjugation to nanoparticles or peptides.
  • Thiocarbamate modification : Introduce pH-sensitive linkers (e.g., hydrazones) for controlled release. Monitor bioactivity post-functionalization via SPR (surface plasmon resonance) or fluorescence quenching assays .

Key Methodological Recommendations

  • Experimental Design : Use fractional factorial designs to explore multi-variable interactions efficiently .
  • Data Integrity : Cross-validate findings with orthogonal methods (e.g., NMR + HRMS) and reference databases like NIST .
  • Safety Protocols : Adhere to OSHA guidelines for handling thiocarbamates (e.g., PPE, fume hoods) and document risk assessments .

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